2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Synthesis and Chemical Properties
- Derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, are fundamental in creating new native drugs. Their synthesis and structural confirmation are achieved through various physical-chemical analysis methods, including elemental analysis and spectroscopy (Safonov, Panasenko, & Knysh, 2017).
Bioactive Compounds
- Compounds with a triazole-thiol structure have demonstrated notable bioactive properties. For example, specific derivatives show considerable antioxidant and antimicrobial activities, making them potential candidates for the development of bioactive compounds (Ünver et al., 2014).
Antimicrobial and Antifungal Properties
- Certain thiophene-containing compounds, including those similar to the specified chemical, exhibit significant antimicrobial and antifungal activities. This makes them promising candidates for the development of new antibacterial and antifungal agents (Mabkhot et al., 2017).
Properties
Molecular Formula |
C24H23N5O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[2-[[5-benzyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H23N5O3S2/c25-22(31)21-17-9-4-10-18(17)34-23(21)26-20(30)14-33-24-28-27-19(12-15-6-2-1-3-7-15)29(24)13-16-8-5-11-32-16/h1-3,5-8,11H,4,9-10,12-14H2,(H2,25,31)(H,26,30) |
InChI Key |
LAVBGWSTOQSBDM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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